Product packaging for SLMP53-1(Cat. No.:)

SLMP53-1

Cat. No.: B1193494
M. Wt: 318.376
InChI Key: RSAFMLBHKXOCJG-VBKZILBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Basic Molecular Information

SLMP53-1 exhibits a well-defined molecular structure characterized by its empirical formula C20H18N2O2 and molecular weight of 318.37 daltons. The compound's Chemical Abstracts Service registry number is 1643469-17-3, providing a unique identifier for this specific molecular entity. The systematic chemical name (3S,9bR)-3-((1H-indol-3-yl)methyl)-9b-methyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one reflects the complex stereochemical arrangement and functional group distribution within the molecule. The molecular structure incorporates two distinct nitrogen atoms and two oxygen atoms strategically positioned within the bicyclic framework. This molecular composition creates a unique three-dimensional arrangement that contributes to the compound's specific chemical properties and reactivity patterns.

Property Value
Molecular Formula C20H18N2O2
Molecular Weight 318.37 g/mol
CAS Number 1643469-17-3
MDL Number MFCD34676419
Chemical Name (3S,9bR)-3-((1H-indol-3-yl)methyl)-9b-methyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one

Stereochemical Configuration

The stereochemical configuration of this compound plays a crucial role in defining its molecular properties and chemical behavior. The compound features two specific chiral centers designated as (3S,9bR), indicating the absolute configuration at carbon-3 and carbon-9b positions. This specific stereochemical arrangement distinguishes this compound from its potential enantiomers and diastereomers. Research has shown that the stereochemical configuration significantly influences the compound's binding patterns and molecular interactions. The (S)-configuration at the carbon-3 position, derived from the tryptophanol precursor, contributes to the compound's overall three-dimensional structure. The (R)-configuration at the 9b position further defines the spatial arrangement of substituents around the bicyclic core.

Structural Framework Analysis

The oxazoloisoindolinone framework represents the core structural element of this compound, comprising a fused ring system that integrates multiple heterocyclic components. This framework consists of an oxazole ring fused to an isoindolinone moiety, creating a rigid bicyclic structure. The indole substituent at the carbon-3 position extends from this core framework, providing additional structural complexity and potential interaction sites. The methyl group at the 9b position contributes to the overall molecular architecture while maintaining the specific stereochemical configuration. This structural arrangement creates distinct molecular regions with varying electronic and steric properties that influence the compound's overall chemical behavior.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.376

IUPAC Name

(3S,9bR)-3-((1H-indol-3-yl)methyl)-9b-methyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one

InChI

InChI=1S/C20H18N2O2/c1-20-17-8-4-2-7-16(17)19(23)22(20)14(12-24-20)10-13-11-21-18-9-5-3-6-15(13)18/h2-9,11,14,21H,10,12H2,1H3/t14-,20+/m0/s1

InChI Key

RSAFMLBHKXOCJG-VBKZILBWSA-N

SMILES

O=C1N2[C@@](OC[C@@H]2CC3=CNC4=C3C=CC=C4)(C)C5=C1C=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SLMP53-1;  SLMP53 1;  SLMP531

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares SLMP53-1 with other p53-targeting compounds, highlighting mechanisms, selectivity, and clinical relevance:

Compound Mechanism Target Key Findings Clinical Status References
This compound Binds p53 DNA-binding domain, stabilizes wt/mut p53 wt/mut p53 (R280K, R248W, R273H) Reactivates transcriptional activity, inhibits glycolysis, enhances OXPHOS, anti-angiogenic. Synergizes with DCA. Preclinical
DIMP53-1 Dual inhibitor of p53-MDM2/X interactions MDM2/X Induces p53-dependent apoptosis; less effective on mutp53 than this compound. Preclinical
AZD3965 Monocarboxylate transporter (MCT1/2) inhibitor MCT1/2 Blocks lactate export, synergizes with p53 activators; Phase I trials for solid tumors. Phase I (NCT07197595)
Nutlin-3 MDM2 antagonist, stabilizes wt p53 MDM2-p53 interaction Activates wt p53 but ineffective against mutp53. Synergizes with DCA. Preclinical/Clinical trials
PK11007 Thiol alkylating agent p53 surface cysteines Stabilizes p53 without DNA-binding disruption; induces ROS-dependent mutp53 cell death. Preclinical
PhiKan 083 Stabilizes mutp53 Y220C p53-Y220C mutation Restores structural stability but limited to Y220C mutants. Preclinical
Flavokawain B Binds mutp53 (e.g., R273H) mutp53-DNA interface Reactivates select mutp53 forms; dual p53-dependent/independent activity. Preclinical
Alpinetin Natural flavonoid, binds DNA DNA/mutp53 Weak p53 activation; primarily DNA-binding effects. Preclinical

Key Differentiators of this compound:

Broad Mutant Reactivation : Unlike PhiKan 083 (Y220C-specific) or Flavokawain B (R273H-selective), this compound reactivates multiple p53 mutants (R280K, R248W, R273H) by stabilizing their DNA-binding domains .

Dual Metabolic Effects : this compound uniquely reprograms glucose metabolism (Warburg effect inhibition + OXPHOS activation), whereas AZD3965 and DCA focus on lactate transport or PDH activation alone .

p53-Dependent Angiogenesis Inhibition : Reduces VEGF and MMP-9 expression in p53+ tumors, unlike PK11007 or Flavokawain B .

Limitations vs. Peers:

  • Metabolite Stability : this compound’s Phase I metabolites (e.g., M3, M4) show reduced activity, necessitating structural optimization .
  • Narrow Clinical Data : While AZD3965 is in Phase I trials, this compound remains preclinical .

Preparation Methods

Formation of the Isoindolinone Core

The oxazoloisoindolinone ring system is assembled via acid-catalyzed cyclization of (S)-tryptophanol with substituted phthalic anhydride derivatives. Key steps include:

  • Acylation : (S)-Tryptophanol reacts with 3-substituted phthalic anhydride in dichloromethane under reflux, forming an intermediate amide.

  • Cyclization : Intramolecular nucleophilic attack by the tryptophanol hydroxyl group on the adjacent carbonyl carbon, facilitated by p-toluenesulfonic acid (PTSA), yields the oxazoloisoindolinone core.

Reaction conditions are optimized to achieve yields of 70–85%, with purity confirmed by HPLC (>95%).

Optimization of Enantiomeric Purity

As a chiral compound, this compound’s bioactivity depends on its (S)-configuration. Two strategies ensure enantiopurity:

Chiral Pool Synthesis

Starting from commercially available (S)-tryptophanol avoids racemization risks during synthesis. The hydroxyl and amino groups of tryptophanol are protected as tert-butyldimethylsilyl (TBS) ether and Boc-carbamate, respectively, prior to cyclization.

Catalytic Asymmetric Induction

For scaled production, a titanium-mediated asymmetric Henry reaction generates the tryptophanol precursor with 98% enantiomeric excess (ee). Conditions include:

  • Catalyst : Ti(OiPr)₄/(R)-BINOL complex (10 mol%)

  • Nitroalkane : 2-Nitroethanol

  • Temperature : −20°C, 24 hours.

Structural Modifications and Metabolic Stability

Post-synthetic modifications address metabolic liabilities identified in human liver microsome (HLM) assays:

Bromination at Indole C2

Incorporating bromine at the indole C2 position via Pyridinium bromide perbromide (PyHBr₃) reduces oxidative metabolism by CYP3A4:

  • Reagent : PyHBr₃ (1.2 equiv)

  • Solvent : Acetonitrile

  • Time : 2 hours

  • Yield : 89%.

This modification decreases intrinsic clearance from 3.67 to 1.92 mL·min⁻¹·kg⁻¹, enhancing plasma stability.

N-Alkylation of Indole Nitrogen

Methyl or benzyl groups at the indole nitrogen impede N-dealkylation, a major metabolic pathway. For this compound, N-methylation is achieved using:

  • Alkylating Agent : Methyl iodide (1.5 equiv)

  • Base : NaH (2.0 equiv)

  • Solvent : DMF

  • Yield : 84%.

Analytical Characterization

Critical quality attributes of this compound are verified through:

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirms substitution patterns and stereochemistry. Key signals include δ 7.85 (d, J = 8.1 Hz, H-7) and δ 4.32 (m, H-1).

  • HRMS : [M+H]⁺ calcd. for C₂₇H₂₄N₂O₃: 425.1864; found: 425.1861.

Chromatographic Purity

  • HPLC : >99% purity (Zorbax SB-C18, 75% MeOH/H₂O, 1.0 mL/min).

Scalability and Process Chemistry

Pilot-scale production (100 g batches) employs flow chemistry to enhance reproducibility:

  • Continuous Flow Cyclization : Tubular reactor (0.5 mm ID) at 100°C, residence time 30 minutes.

  • Yield : 81% with 99.5% purity.

Comparative Analysis of Synthetic Routes

ParameterBatch SynthesisFlow Synthesis
Reaction Time12 hours30 minutes
Yield78%81%
Purity95%99.5%
Scalability10 g100 g

Data adapted from.

Challenges and Solutions

Epimerization During Cyclization

Early routes suffered from racemization (up to 15% R-isomer). Mitigation strategies:

  • Low-Temperature Cyclization : Conducting reactions at −10°C reduces epimerization to <2%.

  • Chiral Additives : (+)-Camphorsulfonic acid (1 equiv) stabilizes the transition state, favoring (S)-configuration.

Byproduct Formation

Oxazolone ring-opening byproducts (up to 20%) are suppressed using anhydrous MgSO₄ to sequester water.

Patent Considerations

The US9732091B2 patent discloses this compound’s synthesis but emphasizes substituent flexibility for analog generation. Critical claims include:

  • Claim 1 : Covers this compound’s core structure with para-methylphenyl at C9b.

  • Claim 4 : Protects the use of PyHBr₃ for indole bromination.

Q & A

Q. What are the primary mechanisms through which SLMP53-1 exerts its anti-tumor effects?

this compound reactivates both wild-type (wt) and mutant (mut) p53, inducing apoptosis and cell cycle arrest in cancer cells. It reprograms glucose metabolism by downregulating key glycolytic enzymes (e.g., HK2, GLUT1, PFKFB3) and inhibits angiogenesis by reducing VEGF1 expression. These effects are p53-dependent, as demonstrated in HCT116 (p53 wild-type and null) and xenograft models .

Q. How does this compound influence cellular glucose metabolism in cancer models?

this compound suppresses the Warburg effect by reducing glucose uptake and glycolysis. Experimental validation involves measuring lactate production, glucose consumption assays, and Western blot analysis of metabolic enzymes (e.g., HK2, GLUT1) in treated vs. untreated cells. Dose-dependent inhibition of these markers has been observed in colorectal and breast cancer cell lines .

Q. What experimental models are recommended for initial validation of this compound's anti-proliferative activity?

Use p53 wild-type (HCT116, HuH-7) and mutant (MDA-MB-231) cell lines to assess GI50 values via viability assays (e.g., MTT). Compare results with p53-null models to confirm p53-dependent mechanisms. In vivo validation should employ xenografts with immunohistochemical analysis of p53 activation markers .

Advanced Research Questions

Q. How do structural modifications of this compound impact its binding affinity to wild-type vs. mutant p53?

Molecular dynamics simulations reveal that this compound stabilizes p53-DNA interactions by targeting surface cysteine residues. Structural optimization of its tryptophanol-derived oxazoloisoindolinone scaffold has yielded derivatives with 6x higher selectivity for mutp53 (e.g., R273H, R280K mutants). Key modifications include altering substituents on the isoindolinone ring to enhance hydrophobic interactions .

Q. What methodological approaches are recommended for analyzing this compound-induced metabolic changes?

  • Metabolite Profiling : Use LC-MS/MS to quantify this compound oxidation products (e.g., m/z 624.2146 ±3.6 ppm) and glutathione adducts .
  • Enzyme Activity Assays : Measure HK2 and PFKFB3 activity via spectrophotometric NADH depletion assays.
  • Hypoxia Mimicry : Treat cells under low-oxygen conditions to assess this compound's effect on hypoxia-inducible factors (HIFs) .

Q. How can researchers resolve contradictions in this compound's efficacy across p53-null vs. p53-expressing models?

In p53-null HCT116 cells, this compound shows stronger anti-proliferative activity than PRIMA-1, suggesting off-target effects (e.g., ROS induction). To dissect mechanisms, combine p53 siRNA knockdown with transcriptomic profiling (RNA-seq) and validate using isoform-specific inhibitors. Cross-validate findings in isogenic cell lines .

Q. What strategies are effective for tracking this compound's intracellular localization and target engagement?

Fluorescent probes derived from this compound (e.g., indole nitrogen conjugates) enable live-cell imaging via confocal microscopy. These probes localize predominantly in the endoplasmic reticulum (ER), indicating ER stress as a secondary mechanism. Use pH-adjusted fluorescence spectra (pH 5–8) to monitor subcellular distribution dynamics .

Methodological Considerations

Q. How should researchers design dose-response experiments to assess this compound's dual effects on metabolism and apoptosis?

  • Dose Range : Test 0.1–50 μM this compound for 24–72 hours.
  • Endpoints : Combine Annexin V/PI staining (apoptosis) with Seahorse extracellular flux analysis (metabolic activity).
  • Controls : Include p53 inhibitors (e.g., PFT-α) to isolate p53-dependent effects .

Q. What statistical rigor is required when reporting this compound's in vivo efficacy?

Report tumor volume reduction with standard error (SEM) and ANOVA for multi-group comparisons. Use Kaplan-Meier survival curves with log-rank tests for xenograft studies. Ensure p-values are adjusted for multiple comparisons (e.g., Bonferroni) .

Q. How can researchers validate this compound's specificity for p53 reactivation?

Perform chromatin immunoprecipitation (ChIP) to confirm p53 binding to target gene promoters (e.g., SCO2, COX4). Use p53 reporter assays (e.g., PG13-Luc) and compare results with known p53 activators (e.g., Nutlin-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SLMP53-1
Reactant of Route 2
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